N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine
Description
N-[(2,4-Dichlorophenyl)methyl]-2-ethoxyethanamine is a synthetic amine derivative characterized by a 2,4-dichlorophenylmethyl group attached to a 2-ethoxyethylamine backbone. This compound is structurally related to psychoactive substances, anticonvulsants, and opioid analogs, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-15-6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUYCXDRBLQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224045 | |
| Record name | Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-64-0 | |
| Record name | N-(2-Ethoxyethyl)-2,4-dichlorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GR CG D1M2O2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ETHOXYETHYL)-2,4-DICHLOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AH56VZ69G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine can be synthesized through several methods. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted benzylamines.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several classes of molecules, including:
- Dichlorophenyl-containing amines (e.g., BD 1008, U-48800).
- Phenethylamine derivatives (e.g., N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine).
- Anticonvulsant acetamides (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide).
Table 1: Comparative Structural and Pharmacological Data
Substituent Effects on Pharmacological Properties
- 2,4-Dichlorophenyl Group: Enhances lipophilicity and metabolic resistance compared to non-halogenated analogs. This group is prevalent in pesticides (e.g., diuron ) and anticonvulsants, suggesting broad bioactivity .
- Ethoxy vs. Compared to dimethylamino groups (e.g., BD 1047 ), the ethoxy group lacks basicity, reducing interactions with cationic binding sites.
- Quinazolinone vs. Ethoxyethyl Backbone: The quinazolinone moiety in anticonvulsant analogs introduces hydrogen-bonding capacity, whereas the ethoxyethyl chain in the target compound prioritizes flexibility and solubility.
Metabolic and Stability Considerations
- Ethoxy Group Metabolism : The ethoxy group is susceptible to oxidative dealkylation, unlike chlorine atoms, which resist metabolic degradation . This may result in shorter half-life compared to fully halogenated analogs (e.g., U-51754 ).
- Dichlorophenyl Stability : The 2,4-dichlorophenyl group confers resistance to enzymatic breakdown, similar to dichlorophenyl-containing pesticides like linuron .
Differentiation from Positional Isomers
Positional isomers (e.g., 3,4-dichlorophenyl or 2,5-dichlorophenyl variants) can be distinguished via chromatography-mass spectrometry, as demonstrated for N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine isomers . The 2,4-dichloro substitution pattern in the target compound is critical for its unique electronic and steric profile.
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine, commonly referred to as a substituted benzylamine, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanism of action, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H15Cl2N
- Molecular Weight : 248.15 g/mol
This structure features a dichlorophenyl group attached to a benzylamine moiety and an ethoxyethyl chain, which contributes to its unique chemical properties and potential biological activities.
This compound interacts with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate various enzymes by forming covalent or non-covalent bonds. This interaction can alter enzymatic activities and influence metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, modulating their signaling pathways. This is crucial for understanding its pharmacological effects and therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that similar compounds can inhibit angiogenesis (the formation of new blood vessels), which is vital for tumor growth. For example, compounds with similar structures have demonstrated antiangiogenic effects by downregulating vascular endothelial growth factor (VEGF) secretion in experimental models .
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition. Compounds in this class often exhibit properties that may be beneficial in treating neurological disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Research Findings
A comprehensive review of the literature reveals various studies focusing on the biological activity of this compound:
Case Studies
- Antiangiogenic Activity : In a study involving EAT cells (a model for studying angiogenesis), treatment with structurally related compounds resulted in significant inhibition of blood vessel formation, indicating the potential use of this compound in cancer therapy .
- Neuropharmacological Effects : Investigations into the interaction of similar compounds with neurotransmitter receptors revealed promising results that suggest potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
